3-Hydroxy Desloratadine-d4
CAS No.: 1246819-99-7
Cat. No.: VC0196633
Molecular Formula: C19H15ClN2OD4
Molecular Weight: 330.84
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 1246819-99-7 |
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Molecular Formula | C19H15ClN2OD4 |
Molecular Weight | 330.84 |
IUPAC Name | 13-chloro-2-(3,3,5,5-tetradeuteriopiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-6-ol |
Standard InChI | InChI=1S/C19H19ClN2O/c20-15-3-4-17-13(9-15)1-2-14-10-16(23)11-22-19(14)18(17)12-5-7-21-8-6-12/h3-4,9-11,21,23H,1-2,5-8H2/i5D2,6D2 |
SMILES | C1CC2=C(C(=C3CCNCC3)C4=C1C=C(C=C4)Cl)N=CC(=C2)O |
Appearance | Light Yellow Solid |
Melting Point | >220˚C (dec.) |
Chemical Structure and Characteristics
Molecular Structure
3-Hydroxy Desloratadine-d4 possesses a complex molecular structure consisting of a tricyclic ring system with a pyridine ring containing a hydroxyl group at position 3, a chlorine substituent, and a piperidine ring modified with four deuterium atoms at positions 2,2,6,6 . This structure is consistent with the non-deuterated 3-hydroxy desloratadine, with the only difference being the substitution of four hydrogen atoms with deuterium in the piperidine ring.
The molecular formula is C19H15D4ClN2O, with a calculated molecular weight of 330.8 g/mol . The presence of four deuterium atoms increases the molecular weight by approximately 4 atomic mass units compared to the non-deuterated compound.
Structural Identifiers
For research and database purposes, 3-Hydroxy Desloratadine-d4 can be identified using several standardized chemical identifiers, which facilitate its accurate identification across different chemical databases and literature sources.
Table 1: Key Structural Identifiers for 3-Hydroxy Desloratadine-d4
Physical Properties
While comprehensive physical property data specifically for 3-Hydroxy Desloratadine-d4 is limited in the available literature, some general characteristics can be inferred. The compound exists as a solid at standard conditions . Like other deuterated compounds, it is expected to exhibit nearly identical physical properties to its non-deuterated counterpart, with minor differences due to the isotope effect.
Synthesis and Production
Key Synthetic Challenges
The synthesis of deuterated compounds like 3-Hydroxy Desloratadine-d4 presents several technical challenges beyond those encountered in standard organic synthesis:
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Maintaining deuterium incorporation throughout multiple reaction steps, as hydrogen-deuterium exchange can occur under certain conditions
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Ensuring regiospecific deuteration at only the desired positions in the molecule
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Achieving high isotopic purity, which is essential for analytical standard applications
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Developing efficient purification methods to separate the deuterated product from any non-deuterated or partially deuterated byproducts
Metabolic Context and Pharmaceutical Relevance
Relationship to Desloratadine Metabolism
To understand the significance of 3-Hydroxy Desloratadine-d4, it is important to consider the metabolic pathway of desloratadine in humans. Desloratadine is a nonsedating long-lasting antihistamine widely used for treating allergic rhinitis and chronic idiopathic urticaria . When administered to humans, desloratadine undergoes metabolism to form 3-hydroxy desloratadine as its major active metabolite.
Interestingly, the enzymatic pathway responsible for this transformation remained elusive for over 20 years, largely due to the inability of conventional in vitro systems to generate this metabolite . This metabolic mystery was eventually solved in research published by Kazmi et al., which demonstrated a unique multi-enzyme process.
Enzymatic Pathway
The formation of 3-hydroxy desloratadine involves an unusual and complex metabolic pathway requiring multiple enzymes working in sequence. According to the research findings, this process involves:
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Initial glucuronidation of desloratadine by UDP-glucuronosyltransferase 2B10 (UGT2B10)
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Subsequent oxidation of this glucuronide conjugate by cytochrome P450 2C8 (CYP2C8)
This multi-step process explains why traditional in vitro metabolism studies, which typically focus on single enzyme systems, failed to reproduce this transformation. Studies with cryopreserved human hepatocytes demonstrated that the formation of 3-hydroxy desloratadine occurs with a Km of 1.6 μM and a Vmax of 1.3 pmol/min per million cells .
Table 2: Key Enzymes Involved in 3-Hydroxy Desloratadine Formation
Enzyme | Role in Metabolism |
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UGT2B10 | Initial glucuronidation of desloratadine |
CYP2C8 | Oxidation of desloratadine glucuronide |
Unknown enzyme | Deconjugation to form final metabolite |
Inhibition Studies
Research has demonstrated that the formation of 3-hydroxy desloratadine can be significantly inhibited by compounds that affect CYP2C8 enzyme activity. Chemical inhibition studies in cryopreserved human hepatocytes showed that gemfibrozil glucuronide (a CYP2C8 inhibitor) and 1-aminobenzotriazole (a general P450 inhibitor) inhibited 3-hydroxy desloratadine formation by 91% and 98%, respectively . Other CYP2C8 inhibitors, including gemfibrozil, montelukast, clopidogrel glucuronide, repaglinide, and cerivastatin, also caused extensive inhibition (73%-100%) .
Analytical Applications
Role in Mass Spectrometry
The primary application of 3-Hydroxy Desloratadine-d4 is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of desloratadine and its metabolites in biological samples . The incorporation of four deuterium atoms provides a mass shift of 4 Da (atomic mass units) relative to the non-deuterated metabolite, allowing clear differentiation between the analyte and internal standard.
This mass difference is sufficient to avoid isotopic overlap while maintaining nearly identical chromatographic behavior, making 3-Hydroxy Desloratadine-d4 an ideal internal standard. When used in quantitative analyses, it compensates for variations in sample preparation, injection, and instrumental response, leading to more accurate and precise measurements.
Method Development
An accurate and highly sensitive LC-MS/MS method has been developed and validated for the simultaneous quantification of desloratadine and its metabolite 3-hydroxy desloratadine in accordance with regulatory guidelines . Such methods typically use deuterated analogs like 3-Hydroxy Desloratadine-d4 as internal standards to ensure reliable quantification.
The development of such analytical methods requires careful consideration of several factors:
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Chromatographic separation conditions that provide good peak shape and resolution
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Mass spectrometric parameters optimized for sensitive detection of both the analyte and internal standard
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Sample preparation procedures that effectively extract the compounds from biological matrices while minimizing matrix effects
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Validation protocols that assess method performance characteristics such as accuracy, precision, selectivity, and stability
Research and Industrial Applications
Pharmaceutical Research
In pharmaceutical research, 3-Hydroxy Desloratadine-d4 serves valuable functions beyond routine quantitative analysis:
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Metabolite Identification: The deuterated standard provides confirmation of metabolite structure through comparison of retention times and fragmentation patterns with the authentic standard.
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Pharmacokinetic Studies: Accurate quantification of 3-hydroxy desloratadine in clinical samples is essential for understanding the disposition of desloratadine in patients.
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Drug-Drug Interaction Studies: Given the complex enzymatic pathway involved in 3-hydroxy desloratadine formation, accurate measurement of this metabolite is crucial in studies investigating potential interactions with other medications that might affect UGT2B10 or CYP2C8 activity .
Industrial Uses
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